4-Formyl-3-isopropylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-3-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBFFFDYZZEBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Utility in Complex Molecular Synthesis
The unique combination of functional groups in 4-Formyl-3-isopropylbenzoic acid allows for its incorporation into a variety of complex molecular structures, from intricate heterocyclic systems to large macrocyclic and polymeric architectures.
The aldehyde functionality of this compound is a key feature that enables its use as a precursor for the synthesis of a wide range of heterocyclic compounds. While direct examples involving this compound are not extensively documented in publicly available literature, its structural similarity to other formyl-benzoic acid derivatives allows for strong inferences about its synthetic utility. For instance, analogous compounds are used in the synthesis of pyrazole (B372694) derivatives, which are known for their diverse biological activities. nih.gov
In a typical synthetic strategy, the aldehyde group can react with a hydrazine (B178648) derivative to form a hydrazone. This intermediate can then undergo an intramolecular cyclization to yield a pyrazole ring. The presence of the carboxylic acid on the phenyl ring of the starting material provides a site for further modification of the final heterocyclic product. This approach has been successfully employed in the synthesis of various substituted pyrazoles with potent antimicrobial properties. nih.gov
A generalized reaction scheme for the synthesis of a pyrazole derivative from a formyl-benzoic acid precursor is shown below:
In this reaction, R represents the isopropyl group and other substituents on the benzoic acid ring, and R' represents a substituent on the hydrazine.
The versatility of this approach allows for the generation of a library of diverse heterocyclic compounds by varying the substituents on both the benzoic acid and the hydrazine starting materials. This diversity-oriented synthesis is a powerful tool in the discovery of new bioactive molecules.
Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. cam.ac.uknih.gov The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it an attractive building block for the construction of macrocyclic structures. cam.ac.uk
Strategies for macrocyclization often involve the sequential or one-pot reaction of multiple building blocks. nih.gov this compound can be incorporated into a linear precursor containing other complementary functional groups. For example, the carboxylic acid can be coupled with an amino-alcohol to form an ester and introduce a hydroxyl group. The aldehyde can then be reacted with another functional group, such as an amine, within the same molecule to close the ring and form the macrocycle.
The isopropyl group on the aromatic ring can play a crucial role in directing the conformation of the resulting macrocycle, influencing its binding properties and other molecular characteristics. Diversity-oriented synthesis strategies can be employed by combining this compound with a variety of other building blocks to generate libraries of novel macrocycles for screening and optimization. cam.ac.uk
| Macrocycle Synthesis Approach | Role of this compound | Potential Outcome |
| Sequential coupling and cyclization | Provides both aldehyde and carboxylic acid functionalities for stepwise bond formation in a linear precursor. | Formation of macrocycles with embedded aromatic and isopropyl moieties. |
| Multi-component reactions | Acts as a key component in one-pot reactions where multiple molecules assemble to form the macrocyclic ring. | Rapid generation of diverse macrocyclic scaffolds. |
The carboxylic acid group can be converted to a more reactive derivative, such as an acid chloride or an ester, which can then participate in condensation polymerization reactions. The aldehyde group can be utilized for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. This approach can be used to create polymers with tunable properties, such as solubility, thermal stability, and chemical reactivity. For instance, similar vinylbenzoic acid derivatives are used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to create block copolymers with controlled molecular weights and architectures. researchgate.net
Role in Medicinal Chemistry Research As Synthetic Intermediate, Excluding Clinical Data
In the realm of medicinal chemistry, the quest for novel therapeutic agents is a continuous process of design, synthesis, and evaluation. 4-Formyl-3-isopropylbenzoic acid serves as a valuable starting point and structural motif in this endeavor, providing a foundation for the creation of new drug candidates.
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of analogs. nih.gov this compound, with its defined arrangement of functional groups, can serve as a scaffold for the systematic exploration of chemical space in drug discovery programs.
By modifying the aldehyde and carboxylic acid groups, medicinal chemists can generate a series of related compounds, or analogs, with varying properties. For example, the aldehyde can be converted to a wide range of other functional groups, including amines, alcohols, and nitriles, through reductive amination, reduction, or other transformations. The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic properties. This systematic analog generation allows for the exploration of structure-activity relationships (SAR), providing insights into how the different parts of the molecule contribute to its biological activity.
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. It represents the spatial arrangement of key functional groups, such as hydrogen bond donors and acceptors, charged groups, and hydrophobic regions. dovepress.com
The functional groups of this compound can serve as key elements in the construction of a pharmacophore model. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the aldehyde can also participate in hydrogen bonding. The isopropyl group provides a hydrophobic region that can interact with nonpolar pockets in a protein binding site.
By using this compound as a starting point for synthesis, medicinal chemists can design and create molecules that incorporate these pharmacophoric features. This approach can lead to the development of new ligands with improved affinity and selectivity for their biological targets. The ability to systematically modify the scaffold allows for the fine-tuning of the pharmacophore and the optimization of the molecule's drug-like properties.
Chemical Reactivity and Transformation Studies of 4 Formyl 3 Isopropylbenzoic Acid
Reactions Involving the Formyl Group
The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it a prime site for nucleophilic attack and condensation reactions.
The formyl group of 4-Formyl-3-isopropylbenzoic acid readily participates in various carbon-carbon bond-forming condensation reactions. In a Knoevenagel condensation, the aldehyde reacts with active methylene compounds in the presence of a basic catalyst. For instance, reaction with malonic acid derivatives can yield substituted acrylic acids, which are valuable synthetic intermediates. nih.gov Similarly, the Wittig reaction, involving a phosphonium ylide, can be employed to convert the formyl group into an alkene, offering a powerful method for extending the carbon chain.
Table 1: Examples of Condensation Reactions
| Reaction Type | Reactant | Catalyst | Expected Product Structure |
|---|---|---|---|
| Knoevenagel | Diethyl malonate | Piperidine/Pyridine | Diethyl 2-((4-carboxy-2-isopropylphenyl)methylene)malonate |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can convert the formyl group into a second carboxylic acid group. This transformation yields 3-isopropylterephthalic acid, a dicarboxylic acid derivative.
Reduction: The selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄). This reaction produces 4-(hydroxymethyl)-3-isopropylbenzoic acid, leaving the carboxylic acid group intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid.
Table 2: Oxidation and Reduction of the Formyl Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 3-Isopropylterephthalic acid |
The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by various nucleophiles. For example, alcohols can add to the formyl group to form hemiacetals. In the presence of an acid catalyst, a second alcohol molecule can react to form a stable acetal, a reaction often used as a protecting strategy for the aldehyde group during synthesis.
The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is fundamental for building more complex molecular structures and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Table 3: Schiff Base Formation
| Amine Reactant | Product Name |
|---|---|
| Aniline | 4-(((Phenyl)imino)methyl)-3-isopropylbenzoic acid |
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is less reactive to nucleophiles than the formyl group but undergoes characteristic substitution reactions at the carbonyl carbon, primarily through the replacement of the hydroxyl (-OH) group. msu.edukhanacademy.org
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). msu.edulibretexts.org The reaction is reversible and can be driven to completion by removing the water formed. msu.edu
Amidation: Direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive salt. libretexts.org Therefore, the carboxylic acid must first be "activated." A common method involves using a coupling agent like dicyclohexylcarbodiimide (DCC). The carboxylic acid adds to the DCC, forming a highly reactive intermediate that is then readily attacked by the amine to form the corresponding amide. khanacademy.orglibretexts.org
Table 4: Esterification and Amidation Products
| Reaction Type | Reagent(s) | Product Name |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl 4-formyl-3-isopropylbenzoate |
| Esterification | Ethanol, H₂SO₄ | Ethyl 4-formyl-3-isopropylbenzoate |
| Amidation | Ammonia (B1221849), DCC | 4-Formyl-3-isopropylbenzamide |
Formation of Anhydrides and Acyl Halides
The carboxylic acid moiety of this compound is a primary site for transformations, particularly its conversion into more reactive derivatives like acyl halides and anhydrides. These derivatives serve as important intermediates for synthesizing esters, amides, and other related compounds.
Acyl Halide Formation: The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form an acyl chloride. This transformation is achieved using several common halogenating agents. The reaction with thionyl chloride (SOCl₂) is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. libretexts.org Other effective reagents include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂, HCl | Byproducts are gaseous, simplifying purification. libretexts.org |
| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Reacts in the cold; the liquid byproduct POCl₃ must be separated by distillation. chemguide.co.uk |
| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Produces phosphoric(III) acid as a byproduct. chemguide.co.uk |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Often used with a catalytic amount of DMF. |
Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two molecules of this compound, typically by heating with a strong dehydrating agent such as phosphorus pentoxide. More commonly, anhydrides (both symmetrical and mixed) are prepared from the more reactive acyl chloride. tcichemicals.com For instance, reacting 4-formyl-3-isopropylbenzoyl chloride with a carboxylate salt (e.g., sodium 4-formyl-3-isopropylbenzoate) or with another carboxylic acid in the presence of a base like pyridine would yield the corresponding anhydride.
Decarboxylation Pathways
Decarboxylation involves the removal of the carboxyl group with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally a difficult reaction that requires high temperatures or catalytic conditions. The rate of this reaction is highly dependent on the electronic nature of the other substituents on the aromatic ring.
For this compound, the ring is substituted with both an electron-donating group (isopropyl) and an electron-withdrawing group (formyl). Electron-withdrawing groups tend to destabilize the transition state for electrophilic substitution-based decarboxylation, making the reaction less favorable. Conversely, electron-donating groups can stabilize the intermediate. Studies on various benzoic acids show that unactivated acids decarboxylate very slowly, often requiring temperatures around 400°C. nist.gov However, the presence of activating groups, particularly in the ortho or para positions relative to the carboxyl group, can significantly increase the rate of decarboxylation. nist.gov
The decarboxylation of this compound to yield 3-isopropylbenzaldehyde would likely require forcing conditions, such as heating in a high-boiling solvent like quinoline, often in the presence of a copper salt catalyst, which is a standard method for the decarboxylation of aromatic acids. wikipedia.org
| Factor | Effect on Decarboxylation Rate | Relevance to this compound |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -CHO) | Decrease | The formyl group hinders decarboxylation. |
| Electron-Donating Groups (e.g., -CH(CH₃)₂) | Increase | The isopropyl group may facilitate decarboxylation. |
| High Temperature | Increase | Thermal energy is typically required to overcome the activation barrier. nist.gov |
| Metal Catalysts (e.g., Copper salts) | Increase | Catalysts can provide a lower energy pathway for the reaction. wikipedia.org |
| ortho-Substituents | Generally Increase | The isopropyl group is ortho to the carboxyl group, which may promote decarboxylation through steric or electronic effects. |
Reactions Involving the Isopropyl Group
The isopropyl substituent provides another reactive site on the molecule, distinct from the aromatic ring and the carboxylic acid function.
The tertiary benzylic hydrogen of the isopropyl group is susceptible to oxidation. A common industrial process involving a similar structure, isopropylbenzene (cumene), is its air oxidation to form cumene hydroperoxide, which subsequently rearranges under acidic conditions to produce phenol (B47542) and acetone. vedantu.com A similar pathway could be envisioned for this compound, potentially leading to a hydroperoxide intermediate.
Alternatively, direct oxidation of the isopropyl group can yield the corresponding tertiary alcohol, 4-Formyl-3-(2-hydroxy-2-propyl)benzoic acid. This type of transformation can be achieved using molecular oxygen in the presence of an aqueous alkali solution, sometimes in a specialized reactor to suppress byproduct formation. google.comepo.org Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely oxidize the isopropyl group, but might also affect the formyl group, leading to a mixture of products or over-oxidation to a carboxylic acid at that position as well.
Direct, selective functionalization of the C-H bonds of the isopropyl group is challenging. However, the tertiary benzylic C-H bond is the most reactive site towards radical-mediated reactions due to its lower bond dissociation energy compared to the primary C-H bonds of the methyl groups. Therefore, reactions involving radical initiators, such as radical halogenation with N-bromosuccinimide (NBS), would be expected to occur preferentially at the tertiary position, yielding 4-Formyl-3-(1-bromo-1-methylethyl)benzoic acid. This intermediate could then be used in subsequent nucleophilic substitution or elimination reactions.
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring itself can undergo further substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is determined by the combined electronic effects of the substituents already present. libretexts.org
The directing effects of the groups on this compound are as follows:
-COOH (Carboxyl group): A deactivating, meta-directing group.
-CHO (Formyl group): A deactivating, meta-directing group.
-CH(CH₃)₂ (Isopropyl group): An activating, ortho, para-directing group.
The aromatic ring has two available positions for substitution: C-2 and C-6 (numbering from the carboxyl group at C-1). Let's analyze the directing effects on these positions:
Position C-2: This position is ortho to the carboxyl group, meta to the isopropyl group, and meta to the formyl group. The two deactivating groups (-COOH and -CHO) both direct incoming electrophiles to this position.
Position C-6: This position is ortho to the carboxyl group, ortho to the isopropyl group, and para to the formyl group. The activating isopropyl group strongly directs substitution to this position.
When directing effects oppose each other, the more powerful activating group generally determines the outcome. libretexts.orgopenstax.org The isopropyl group is an activator, while the carboxyl and formyl groups are deactivators. Therefore, the activating effect of the isopropyl group will dominate, directing the incoming electrophile primarily to the position ortho to it, which is C-6. Furthermore, substitution at C-2 would place the new substituent between two existing groups, which is sterically hindered. Thus, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 6-substituted product.
| Position | Relation to -COOH | Relation to -CH(CH₃)₂ | Relation to -CHO | Predicted Outcome |
|---|---|---|---|---|
| C-2 | ortho | meta | meta | Minor product (sterically hindered, directed by deactivators) |
| C-6 | ortho | ortho | para | Major product (directed by activating isopropyl group) |
Nucleophilic Aromatic Substitution Reactions (if applicable)
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group, such as a halide. masterorganicchemistry.comchemistrysteps.compressbooks.publibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgpressbooks.publibretexts.orgnih.gov
An analysis of the structure of this compound reveals that it is not a typical substrate for a standard SNAr reaction. The primary reason is the absence of a suitable leaving group, like a halogen, on the aromatic ring. The substituents present are a carboxylic acid group, a formyl group, an isopropyl group, and hydrogen atoms, none of which can function as a leaving group under typical SNAr conditions.
The existing functional groups have the following electronic properties:
Carboxylic Acid (-COOH): An electron-withdrawing group. quora.com
Formyl (-CHO): A strong electron-withdrawing group. ncert.nic.inquora.com
Isopropyl (-CH(CH₃)₂): An electron-donating group.
While the formyl and carboxylic acid groups are strong EWGs that can activate a ring towards nucleophilic attack, their effectiveness is contingent on their position relative to a leaving group. pressbooks.publibretexts.org For SNAr to be a viable pathway, the molecule would need to be derivatized to include a leaving group at a position ortho or para to the formyl or carboxylic acid groups. Without such a modification, this compound is not expected to undergo nucleophilic aromatic substitution.
Directed Ortho-Metalation with Ancillary Groups
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond at the position ortho to a "Directing Metalation Group" (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.orguwindsor.ca The DMG, which contains a heteroatom, coordinates to the lithium cation, directing the deprotonation to the proximate ortho-position and forming a thermodynamically stable aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. organic-chemistry.org
In the case of this compound, the molecule contains three distinct functional groups that could potentially influence a DoM reaction. The directing ability of these groups is a critical factor in predicting the reaction's outcome.
Carboxylic Acid (-COOH): The carboxylic acid group can be deprotonated to form a carboxylate, which is a potent DMG. nih.govresearchgate.net It is known to direct metalation to the C-2 and C-6 positions.
Formyl (-CHO): The aldehyde group is highly electrophilic and will readily react with organolithium reagents. Therefore, it is generally incompatible with DoM unless it is first protected, for instance, by conversion to an acetal.
Isopropyl (-CH(CH₃)₂): This alkyl group does not function as a directing group in DoM reactions.
Given these properties, the carboxylic acid is the most effective ancillary group for directing metalation in this molecule. The reaction is typically performed at low temperatures with a strong base. The carboxyl group is first deprotonated by the organolithium reagent to form a lithium carboxylate. This carboxylate then directs a second deprotonation (metalation) to one of its ortho positions (C-2 or C-6).
The regioselectivity of the metalation is determined by both electronic and steric factors.
Position C-2: This position is ortho to the carboxylate DMG but is sterically hindered by the adjacent bulky isopropyl group.
Position C-6: This position is also ortho to the carboxylate DMG and is sterically unencumbered.
Consequently, the directed ortho-metalation of this compound is expected to occur selectively at the C-6 position. The resulting aryllithium species can then be trapped with various electrophiles to yield 6-substituted-4-formyl-3-isopropylbenzoic acid derivatives.
| Relative Directing Strength | Directing Metalation Group (DMG) | Typical Base | Notes |
|---|---|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ | s-BuLi, t-BuLi | Highly effective and widely used. organic-chemistry.org |
| Moderate | -NHCO₂R, -CH=NR, -OR (e.g., -OCH₃) | n-BuLi, s-BuLi | Good directing ability under standard conditions. wikipedia.org |
| Moderate | -COOH (as -COOLi) | n-BuLi, s-BuLi (2+ equiv.) | Requires at least two equivalents of base for initial deprotonation and subsequent metalation. researchgate.net |
| Weak | -F, -Cl, -CF₃ | n-BuLi/TMEDA, LDA | Often requires additives or more forcing conditions. organic-chemistry.org |
| Reactive/Incompatible | -CHO, -COR, -NO₂ | N/A | These groups are electrophilic and react with the organolithium base. Protection is required. |
The Versatility of this compound in Synthetic Chemistry
A cornerstone for innovation in materials and medicine, this compound serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. Its unique structural features, combining a reactive aldehyde, a carboxylic acid, and a sterically influencing isopropyl group, make it a valuable tool for chemists in diverse fields.
This article explores the applications of this compound as a synthetic intermediate, focusing on its utility in the construction of complex molecular architectures, including heterocyclic compounds, macrocycles, and polymers. Furthermore, its role as a key scaffold and precursor in medicinal chemistry research will be examined, highlighting its contribution to the development of new therapeutic agents.
Applications as Synthetic Intermediates and Building Blocks
The strategic placement of three distinct functional groups on a benzene ring makes this compound a versatile starting material for the synthesis of more complex molecules. The aldehyde group can participate in a variety of reactions, including condensations, reductive aminations, and cycloadditions. The carboxylic acid provides a handle for esterification, amidation, and other coupling reactions. The isopropyl group, while seemingly simple, provides steric bulk that can influence the regioselectivity of reactions and the final conformation of the target molecule.
Applications As Synthetic Intermediates and Building Blocks
Role in Medicinal Chemistry Research (as synthetic intermediate, excluding clinical data)
Intermediacy in the Synthesis of Biologically Relevant Molecules
4-Formyl-3-isopropylbenzoic acid serves as a crucial building block in the synthesis of more complex molecules with potential biological and therapeutic relevance. Its bifunctional nature, featuring both a reactive aldehyde (formyl) group and a carboxylic acid group, allows it to participate in a wide array of chemical transformations. This makes it a valuable precursor for creating diverse molecular scaffolds.
The synthesis of novel antimicrobial agents is an area where such precursors are critical. For instance, research into pyrazole (B372694) derivatives has shown that formyl-benzoic acid analogues can be used to create potent inhibitors of drug-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii. nih.gov The process often involves reacting a hydrazine (B178648) derivative with a substituted acetophenone, followed by a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install the formyl group, yielding a formyl-pyrazole benzoic acid derivative. nih.gov These resulting structures can then be further modified to produce a library of compounds for antimicrobial screening. nih.gov
Table 1: Examples of Biologically Relevant Molecules from Benzoic Acid Precursors
| Precursor Type | Resulting Compound Class | Biological Relevance | Source(s) |
| Fluorophenyl-formyl-pyrazolyl-benzoic acid | Pyrazole-derived hydrazones | Potent inhibitors of drug-resistant bacteria | nih.gov |
| 4-Hydroxyphenyl-amino-propanoic acid | Substituted amino acid derivatives | Activity against multidrug-resistant bacterial and fungal pathogens | nih.gov |
| 4-Amino-3-cinnolinecarboxamides | 4-Amino-3-cinnolinecarboxylic acids | Antibacterial and antifungal activity | nih.gov |
| 4-Amino-3-isopropylbenzoic acid | Complex organic molecules | Studied for potential antimicrobial and cytotoxic properties |
Contributions to Materials Science and Supramolecular Chemistry
The unique structural characteristics of this compound make it a compound of interest in the fields of materials science and supramolecular chemistry.
The carboxylic acid group is a primary functional group used in the design of ligands for coordination polymers and Metal-Organic Frameworks (MOFs). This group readily coordinates to metal ions, forming the nodes and linkers that define the structure of these porous materials. Benzoic acid and its derivatives are frequently used as organic linkers to construct 2D and 3D network architectures. rsc.org For example, 3,5-(4-carboxybenzyloxy) benzoic acid has been used to synthesize new framework solids with metal ions like Cerium (Ce), Neodymium (Nd), Copper (Cu), and Cadmium (Cd). rsc.org
The bifunctional nature of this compound, containing both a carboxylate linker and a formyl group, makes it a particularly interesting candidate for creating functional MOFs. The formyl group can serve as a reactive site for post-synthetic modification, allowing for the introduction of other functional moieties into the MOF structure after its initial assembly. Furthermore, ligands containing functional groups can lead to MOFs with enhanced recognition abilities for guest molecules. nih.gov The strategic use of such versatile ligands is crucial in developing MOFs for applications in catalysis, gas storage, and chemical sensing. mdpi.com
Table 2: Benzoic Acid Derivatives in Coordination Polymers and MOFs
| Ligand | Metal Ion(s) | Resulting Structure/Application | Source(s) |
| 3,5-(4-carboxybenzyloxy) benzoic acid | Ce, Nd, Cu, Cd | 2D and 3D network coordination polymers | rsc.org |
| 2,4-bis-(triazol-1-yl)benzoic Acid | Zn, Cd | MOFs for selective sensing of Fe³⁺ ions | nih.gov |
| 1,2,4-triazole derivatized amino acids | Zn, Cu, Cd | 1D coordination polymers, 2D chiral helicates, and 3D MOFs | mdpi.com |
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. rsc.org Benzoic acid derivatives are exemplary building blocks in this field due to the strong and directional hydrogen bonds that their carboxylic acid groups can form. nih.gov This interaction typically leads to the formation of stable dimers, which can then self-assemble into more complex supramolecular structures. nih.govnih.gov
The ability of benzoic acid derivatives to form hydrogen-bonded dimers makes them excellent candidates for creating liquid crystals. nih.gov These dimeric structures can exhibit mesomorphic properties, which are characteristic of liquid crystalline phases. The specific nature of the substituents on the benzoic acid ring influences the thermal properties and the type of liquid crystal phase formed. nih.gov Therefore, this compound could serve as a precursor to new liquid crystalline materials.
In polymer science, functional molecules can be incorporated as monomers or as side groups on a polymer backbone to create advanced functional materials. For example, polymers with specific side groups can be designed as orientation layers to control the alignment of liquid crystal molecules in display devices. mdpi.com The formyl and carboxylic acid groups on this compound provide reactive handles that would allow it to be incorporated into polymer structures, such as polyesters or polyamides, potentially yielding materials with tailored thermal, optical, or mechanical properties. The development of liquid crystal epoxy networks is another area where such molecules could find use, contributing to materials with controllable transparency and shape-memory properties. mdpi.com
Applications in Agrochemical and Industrial Research
In the field of agrochemical research, there is a constant need for novel active compounds to manage pests and diseases. Substituted benzoic acid derivatives serve as versatile intermediates in the synthesis of new potential agrochemicals. The structural framework of this compound, with its multiple reactive sites, makes it a suitable starting point for creating libraries of new compounds to be screened for herbicidal, fungicidal, or insecticidal properties.
The general strategy involves using a core structure, such as a substituted benzoic acid, and systematically modifying its functional groups to optimize biological activity. For example, related compounds like 4-Bromo-3-formylbenzoic acid are recognized as valuable intermediates in organic synthesis for building more complex molecules for various applications, including medicinal chemistry and material science, which shares methodologies with agrochemical development. The formyl group can be converted into other functionalities, and the carboxylic acid can be transformed into esters or amides, leading to a wide range of derivatives for biological evaluation.
Intermediates for Dyes and Pigments
The vast majority of synthetic dyes, particularly azo dyes, are produced through a well-established chemical process that involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich molecule. While this compound is not a dye itself, its chemical structure provides a direct pathway for its conversion into a key dye precursor.
Detailed Research Findings
The synthesis of azo compounds typically begins with a primary aromatic amine, which is converted into a diazonium salt. researchgate.netprepchem.com This salt then acts as an electrophile in a reaction with a coupling component, such as a phenol (B47542) or another aromatic amine, to create the characteristic azo linkage (-N=N-), which forms the chromophore of the dye. scispace.com
The utility of this compound in this context lies in its potential for conversion into an aromatic amine. The formyl group can be transformed into a primary amino group (-NH₂) through reductive amination. This two-step process would first involve the reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then subsequently reduced to yield 4-amino-3-isopropylbenzoic acid.
This resulting amino-substituted benzoic acid can then serve as the primary aromatic amine component for azo dye synthesis. The general scheme for this process is outlined in the table below. The presence of both the isopropyl and carboxylic acid groups on the benzene (B151609) ring would be expected to modify the properties of the final dye, such as its solubility, lightfastness, and color. For instance, the carboxylic acid group can act as an auxochrome, influencing the dye's color intensity and its ability to bind to fabrics. scispace.com Azo dyes containing a carboxylic acid group on the aromatic ring have been a subject of study for their specific absorption spectra. scispace.com
Table 1: Proposed Synthetic Pathway to Azo Dyes
| Step | Reaction | Reactants | Product | Purpose in Dye Synthesis |
|---|---|---|---|---|
| 1 | Reductive Amination | This compound, Ammonia, Reducing Agent (e.g., Sodium borohydride) | 4-Amino-3-isopropylbenzoic acid | Creation of the primary aromatic amine precursor. |
| 2 | Diazotization | 4-Amino-3-isopropylbenzoic acid, Sodium Nitrite, Hydrochloric Acid | 4-Carboxy-2-isopropylbenzenediazonium chloride | Formation of the reactive diazonium salt. |
| 3 | Azo Coupling | 4-Carboxy-2-isopropylbenzenediazonium chloride, Coupling Component (e.g., Phenol, β-Naphthol) | Azo Dye | Formation of the final dye molecule with the azo chromophore. |
Use in Perfume and Fragrance Chemistry
Following a comprehensive review of scientific literature and patent databases, there is currently no available information to suggest that this compound is utilized as an intermediate or building block in the synthesis of compounds for the perfume and fragrance industry.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-3-isopropylbenzoic acid |
| 4-Carboxy-2-isopropylbenzenediazonium chloride |
| Ammonia |
| Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- |
| β-Naphthol |
| Hydrochloric Acid |
| Phenol |
| Sodium borohydride |
Derivatives and Analogues of 4 Formyl 3 Isopropylbenzoic Acid
Design and Synthesis of Structurally Related Analogues
The rational design of analogues is guided by the desire to probe the specific roles of each functional group. Synthetic strategies are therefore developed to selectively modify one part of the molecule while keeping the others intact, enabling a clear understanding of the resulting changes in properties.
The aldehyde functionality of the formyl group is a versatile handle for a variety of chemical transformations. Its electrophilic nature allows for reactions with a wide range of nucleophiles, leading to a diverse set of derivatives.
One common modification is the conversion of the formyl group into an oxime or a hydrazone. For instance, reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime. A notable example from related studies involves the synthesis of hydrazone derivatives from 4-formyl-benzoic acid scaffolds, which have shown antimicrobial activity. nih.gov The reaction of 4-Formyl-3-isopropylbenzoic acid with various substituted hydrazines can produce a library of hydrazone analogues.
Another approach is the reduction of the formyl group to a hydroxymethyl (alcohol) group using reducing agents like sodium borohydride. Conversely, oxidation of the formyl group to a second carboxylic acid group, forming a dicarboxylic acid, can be achieved using oxidizing agents such as potassium permanganate.
| Modification | Reagents | Resulting Functional Group |
| Oximation | Hydroxylamine | -CH=NOH |
| Hydrazone Formation | Hydrazine (B178648) derivatives | -CH=N-NHR |
| Reduction | Sodium borohydride | -CH₂OH |
| Oxidation | Potassium permanganate | -COOH |
This table illustrates potential modifications to the formyl group based on standard organic synthesis reactions.
The isopropyl group, an alkyl substituent, primarily influences the steric and lipophilic properties of the molecule. While direct modification of the isopropyl group itself is challenging without altering the aromatic ring, synthetic strategies can be employed to introduce analogues with different alkyl groups at this position.
A common synthetic route to achieve this involves starting from a different substituted toluene (B28343) or benzene (B151609) derivative. For example, instead of isopropylbenzene, one could start with ethylbenzene (B125841) or tert-butylbenzene (B1681246) and carry out the necessary formylation and carboxylation steps to generate analogues with varying alkyl side chains. The synthesis of 4-isopropylbenzoic acid, a related compound, often starts from isopropylbenzene. guidechem.com By analogy, varying the initial alkylbenzene would lead to a series of 3-alkyl-4-formylbenzoic acids.
| Alkyl Group | Potential Starting Material |
| Ethyl | 3-Ethyltoluene |
| n-Propyl | 3-n-Propyltoluene |
| tert-Butyl | 3-tert-Butyltoluene |
| Cyclohexyl | 3-Cyclohexyltoluene |
This table outlines potential starting materials for the synthesis of analogues with modified alkyl groups, based on analogous synthetic routes.
The carboxylic acid group is readily modified, most commonly through esterification or amidation. Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. This allows for the introduction of a wide variety of ester groups, from simple methyl or ethyl esters to more complex and bulky groups. A patent for a related compound, 4-formylbenzoic acid, describes its conversion to an adamantyl ester. google.com
Amidation, the formation of an amide, is another key modification. This is typically carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This opens up the possibility of introducing a vast array of N-substituted amide derivatives.
| Modification | General Reaction | Resulting Moiety |
| Esterification | Reaction with an alcohol (R-OH) | -COOR |
| Amidation | Reaction with an amine (R-NH₂) | -CONHR |
| Acid Chloride Formation | Reaction with thionyl chloride (SOCl₂) | -COCl |
| Reduction | Reaction with a strong reducing agent | -CH₂OH |
This table summarizes common modifications for the carboxylic acid moiety.
Given the positions of the existing groups in this compound, the directing effects are somewhat opposed. The positions ortho and para to the isopropyl group are positions 2, 5, and 6. The position meta to the formyl group is position 2 and 6. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6.
Common electrophilic substitution reactions include nitration (using nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid), and sulfonation (using fuming sulfuric acid). These reactions would introduce nitro, halo (bromo, chloro), or sulfonic acid groups onto the aromatic ring, respectively.
Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts
For instance, in the context of antimicrobial activity, as seen in related pyrazole (B372694) derivatives of 4-formylbenzoic acid, the nature of the substituent on the formyl-derived hydrazone can dramatically influence potency. nih.gov Similarly, modifications to the carboxylic acid, such as esterification, can impact cell permeability and, consequently, biological activity. The size and lipophilicity of the alkyl group at the 3-position would also be expected to play a significant role in how the molecule interacts with biological targets.
Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on the aromatic ring. The chemical behavior of these isomers can vary significantly due to differences in steric hindrance and electronic effects.
For this compound, several positional isomers exist. For example, 3-Formyl-4-isopropylbenzoic acid or 2-Formyl-5-isopropylbenzoic acid. The relative positions of the formyl, isopropyl, and carboxylic acid groups will influence the acidity of the carboxylic acid, the reactivity of the formyl group, and the susceptibility of the aromatic ring to further substitution.
Investigation of Steric and Electronic Effects on Chemical Reactivity
The chemical reactivity of derivatives of this compound is intricately governed by the interplay of steric and electronic effects originating from its constituent functional groups. The bulky isopropyl group, positioned ortho to the formyl group and meta to the carboxylic acid, exerts significant steric hindrance. numberanalytics.comnumberanalytics.com This steric bulk can impede the approach of nucleophiles to the adjacent formyl group's carbonyl carbon, potentially slowing down reaction rates for processes like nucleophilic addition. numberanalytics.comlearncbse.in
From an electronic standpoint, the formyl (-CHO) and carboxylic acid (-COOH) groups are both electron-withdrawing, primarily through a negative resonance (-R) and inductive (-I) effect. libretexts.orgdoubtnut.com This withdrawal increases the electrophilicity of the aromatic ring, although the carboxyl group is a meta-director for electrophilic aromatic substitution. doubtnut.com Conversely, the isopropyl group is a weak electron-donating group (+I effect). byjus.com
These competing effects modulate the reactivity of the functional groups. For the carboxylic acid, the presence of an ortho-substituent, even an electron-donating one, can lead to an increase in acidity due to the "ortho effect." learncbse.in This phenomenon arises because steric hindrance forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring. This destabilizes the acid molecule more than the carboxylate anion, leading to a stronger acid. learncbse.in In the case of this compound derivatives, the reactivity of the carboxyl group in reactions like esterification can be influenced by these electronic effects. learncbse.in
Impact of Functional Group Interconversion on Molecular Properties
Functional group interconversion (FGI) is a key strategy for modifying the molecular properties of this compound. google.com This process involves the transformation of one functional group into another, leading to significant changes in properties such as polarity, solubility, and biological activity. google.com
The formyl and carboxylic acid groups are prime targets for FGI.
Oxidation/Reduction of the Formyl Group: The aldehyde can be oxidized to a second carboxylic acid group, creating a dicarboxylic acid derivative. This would increase the molecule's polarity and acidity. Conversely, reduction of the formyl group to a hydroxymethyl (alcohol) group would introduce a hydrogen bond donor, which could alter intermolecular interactions and solubility. elte.hu
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into a variety of derivatives. Esterification with different alcohols can modulate lipophilicity, which is a critical parameter for pharmaceutical applications. learncbse.in Conversion to amides by reaction with primary or secondary amines introduces new hydrogen bonding capabilities and can significantly impact biological activity. elte.hu
These transformations are foundational in medicinal chemistry for optimizing a lead compound. For instance, converting the carboxylic acid to an ester or amide can affect how the molecule interacts with biological targets and its metabolic stability.
Combinatorial Chemistry and Library Synthesis Approaches
The this compound scaffold is well-suited for combinatorial chemistry and the generation of molecular libraries. Its distinct functional groups provide orthogonal handles for derivatization, allowing for the systematic creation of a wide array of analogues.
Generation of Diverse Chemical Libraries Based on the Scaffold
Diverse chemical libraries can be generated from the this compound scaffold by leveraging the reactivity of its aldehyde and carboxylic acid functionalities. One common approach is to use the aldehyde for the synthesis of imines or Schiff bases. sigmaaldrich.comgoogle.com Reaction of the aldehyde with a library of primary amines can rapidly generate a large set of imine derivatives. These derivatives can be further modified, for example, by reduction to form stable secondary amines.
Similarly, the carboxylic acid group can be coupled with a library of alcohols or amines to produce a diverse set of esters or amides, respectively. A split-pool synthesis strategy on a solid support can be employed to efficiently generate a large library of such compounds. nih.gov For example, the scaffold could be anchored to a resin via its carboxylic acid, then reacted with various reagents at the formyl group. Alternatively, the formyl group could be protected while the carboxylic acid is used for library generation.
Research on analogous structures, such as other substituted 4-formylbenzoic acids, has demonstrated the utility of this approach. For instance, 4-formyl-3-hydroxybenzoic acid has been used as a reactant to prepare Schiff base ligands for metal complexes and fluorescent probes. sigmaaldrich.com In another example, pyrazole aldehydes derived from 4-hydrazinobenzoic acid were used to synthesize a library of hydrazone derivatives that were screened for antimicrobial activity. nih.govnih.gov These examples highlight the potential of the this compound core in generating libraries of compounds with potential applications in drug discovery and materials science. nih.govnih.gov
High-Throughput Synthesis Strategies for Analogues
High-throughput synthesis (HTS) methods are essential for rapidly producing large libraries of analogues for screening. For the this compound scaffold, parallel synthesis techniques can be employed. rsc.orgnih.gov This involves running multiple reactions simultaneously in a multi-well plate format. For example, to create an amide library, the parent acid could be dispensed into the wells of a microtiter plate, followed by the addition of different amines and coupling reagents to each well.
Mechanochemical methods, such as ball milling, are also emerging as a high-throughput technique. rsc.orgnih.gov These solvent-free or low-solvent methods can accelerate reaction times and are amenable to parallel processing, making them suitable for the rapid synthesis of derivative libraries. rsc.org One-pot tandem reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, can also streamline the synthesis of derivatives and are adaptable to high-throughput workflows. liberty.edu The generation of substituted benzaldehydes via tandem reactions has been reported as a way to improve efficiency by avoiding costly and time-consuming intermediate purification steps. liberty.edu
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic and analytical data for the chemical compound this compound (CAS No. 1289016-68-7) has revealed a lack of publicly accessible experimental spectra. While chemical suppliers list the compound and indicate the availability of quality control data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), these spectra are not published in the public domain.
Detailed structural elucidation as requested, which includes ¹H and ¹³C NMR analysis, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS) with fragmentation analysis, and infrared (IR) and Raman spectroscopy, is therefore not possible at this time. The generation of a scientifically accurate article detailing the specific spectroscopic characteristics of this compound is contingent on the availability of this primary data.
Searches for related compounds, such as 4-formylbenzoic acid and 4-isopropylbenzoic acid, have yielded extensive spectroscopic information. However, the substituent effects of both the formyl and isopropyl groups at the 3 and 4 positions of the benzoic acid ring would lead to unique spectral patterns that cannot be accurately predicted or extrapolated from these simpler analogues.
Until the experimental spectral data for this compound becomes publicly available through scientific literature or open-access databases, a detailed analysis and the generation of the requested article cannot be fulfilled. The required information may be considered proprietary by the commercial entities that synthesize and supply this chemical.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For 4-Formyl-3-isopropylbenzoic acid, obtaining single crystals of suitable quality is the first critical step. The process involves dissolving the compound in an appropriate solvent and allowing for slow evaporation or cooling to promote crystal growth.
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector. The analysis of this diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure of this compound would be expected to reveal a planar benzoic acid moiety, with the formyl and isopropyl groups substituted on the benzene (B151609) ring. Key structural parameters that would be determined include:
Bond lengths: The distances between the carbon atoms of the benzene ring, the carbon-oxygen double bonds of the carboxyl and formyl groups, and the carbon-carbon bonds of the isopropyl group.
Bond angles: The angles between the atoms, which define the geometry of the molecule.
Torsion angles: These describe the conformation of the molecule, particularly the orientation of the isopropyl and formyl groups relative to the plane of the benzene ring.
Intermolecular interactions: In the solid state, molecules of this compound will interact with each other through forces such as hydrogen bonding (between the carboxylic acid groups) and van der Waals forces. X-ray crystallography can elucidate these packing arrangements in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for assessing the purity of a chemical compound and for its isolation from reaction mixtures or impurities. The choice of technique depends on the volatility and polarity of the compound.
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. upb.ro For this compound, a reversed-phase HPLC method is typically employed. sielc.comekb.eg In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, often a combination of water and a polar organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. lcms.czhelixchrom.com
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Compounds with higher polarity will have a greater affinity for the mobile phase and will elute faster, while less polar compounds will be retained longer by the stationary phase. The retention time (Rt), the time it takes for the analyte to pass through the column, is a characteristic parameter used for identification under specific chromatographic conditions.
A typical HPLC analysis of this compound would involve dissolving a small amount of the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated on the column and detected as they elute, most commonly by a UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm). lcms.cz The resulting chromatogram will show a peak for each component, with the area of the peak being proportional to its concentration. The purity of the this compound can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Acids
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 50-95% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a general set of conditions and may require optimization for the specific analysis of this compound.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it can often be analyzed by GC-MS after derivatization to increase its volatility. A common derivatization method for carboxylic acids is esterification, for example, to form the methyl ester.
In a GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
The resulting mass spectrum is a fingerprint of the compound, which can be compared to spectral libraries for identification. researchgate.netnist.gov The fragmentation pattern of derivatized this compound would provide valuable structural information. For instance, the loss of the ester group or fragments corresponding to the isopropyl or formyl substituents would be expected.
Table 2: Typical GC-MS Operating Parameters
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| Injection Mode | Split or Splitless |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
These parameters are illustrative and would need to be optimized for the specific derivatized analyte.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, checking the purity of compounds, and determining appropriate solvent systems for column chromatography. umich.edusigmaaldrich.com
TLC is performed on a plate, typically glass or aluminum, coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel (for normal-phase TLC) or C18-modified silica (for reversed-phase TLC). researchgate.net A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase).
By capillary action, the mobile phase moves up the plate, carrying the sample components with it. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. nih.gov In normal-phase TLC, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds move further. The opposite is true for reversed-phase TLC.
After the solvent has reached a certain height, the plate is removed and dried. The separated spots are visualized, either directly if they are colored, or under a UV lamp if the compound is UV-active. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. adrona.lv The Rf value is a characteristic of the compound in a given TLC system and can be used for identification by comparison with a standard. The presence of multiple spots indicates the presence of impurities.
Table 3: Example TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) |
The mobile phase composition may need to be adjusted to achieve optimal separation (Rf value between 0.2 and 0.8).
Computational and Theoretical Investigations of 4 Formyl 3 Isopropylbenzoic Acid
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern chemistry, offering deep insights into the arrangement and energies of electrons within a molecule. These calculations can elucidate molecular geometry, vibrational modes, and the distribution of electron density, which collectively determine the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry of 4-formyl-3-isopropylbenzoic acid by finding the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. A comparison with experimental infrared (IR) and Raman spectra allows for a detailed assignment of the observed vibrational bands. For instance, DFT calculations on the related molecule 4-formylbenzoic acid have been successfully used to assign its vibrational spectra. nih.gov The study of similar benzoic acid derivatives demonstrates that DFT can accurately predict the red shift in the O-H stretching frequency due to the strong hydrogen bonding in the dimeric form. nih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-COOH | 1.49 | - | - |
| C=O (acid) | 1.22 | - | - |
| O-H (acid) | 0.97 | - | - |
| C-CHO | 1.48 | - | - |
| C=O (aldehyde) | 1.21 | - | - |
| C-C (isopropyl) | 1.54 | - | - |
| C-H (isopropyl) | 1.10 | - | - |
| C-C-O (acid) | - | 123.0 | - |
| O-C-O (acid) | - | 120.0 | - |
| C-C-C (ring) | - | 120.0 (avg) | - |
| Ring-C-COOH | - | - | 15.0 |
| Ring-C-CHO | - | - | 20.0 |
Note: The values in this table are representative and based on typical DFT results for similar aromatic carboxylic acids. Actual values would be obtained from specific calculations.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3550 | O-H stretch (monomer) |
| ν(O-H) | 3050 | O-H stretch (dimer) |
| ν(C=O) | 1720 | Carboxylic acid C=O stretch |
| ν(C=O) | 1695 | Aldehyde C=O stretch |
| ν(C-H) | 2960 | Isopropyl C-H stretch |
| β(O-H) | 1420 | O-H in-plane bend |
| γ(C-H) | 850 | Aromatic C-H out-of-plane bend |
Note: These frequencies are illustrative and would be subject to scaling factors in a detailed computational study to better match experimental data.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous method for determining the total energy of a molecule. rsc.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can be used to predict the thermodynamic stability of this compound.
By calculating the energies of reactants, transition states, and products, ab initio methods can predict the favorability and kinetics of chemical reactions. For example, these calculations can determine the energy barrier for the rotation of the formyl and isopropyl groups, providing insight into the molecule's conformational dynamics. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for energy predictions, which is crucial for understanding reaction mechanisms. nih.gov
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding a molecule's chemical reactivity. This is the basis of Frontier Molecular Orbital (FMO) theory. wikipedia.orglibretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen of the carboxyl group, while the LUMO is likely to be concentrated on the formyl and carboxyl groups, which are electron-withdrawing.
Table 3: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.3 | Indicator of chemical reactivity |
Note: These values are hypothetical and serve to illustrate the output of a molecular orbital analysis.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound, specifically those connecting the formyl, isopropyl, and carboxylic acid groups to the benzene ring, gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers that separate them.
The rotation of the formyl (-CHO), isopropyl (-CH(CH₃)₂), and carboxylic acid (-COOH) groups relative to the plane of the benzene ring is not free. Steric hindrance and electronic effects create energy barriers to rotation. Computational methods can map the potential energy surface as a function of the dihedral angles of these substituents.
For the formyl and carboxylic acid groups, the planar conformations are generally favored due to conjugation with the aromatic ring. The rotational barrier of the isopropyl group will be influenced by steric clashes with the adjacent formyl and carboxylic acid groups. Calculating these barriers is key to understanding the flexibility of the molecule and the populations of different conformers at a given temperature.
Table 4: Estimated Rotational Energy Barriers for Substituents
| Rotational Bond | Estimated Barrier (kcal/mol) |
| Ring-CHO | 5 - 7 |
| Ring-COOH | 3 - 5 |
| Ring-CH(CH₃)₂ | 2 - 4 |
Note: These are estimated values based on typical barriers for similar functional groups on a benzene ring.
By systematically rotating the key bonds and calculating the energy of each resulting conformation, a potential energy landscape can be generated. The minima on this landscape correspond to stable conformers. For this compound, several stable conformers are possible, differing in the orientation of the O-H bond of the carboxylic acid and the rotational positions of the formyl and isopropyl groups.
Computational studies can predict the relative energies of these conformers, allowing for the determination of the most stable, or ground-state, conformation. The results of such an analysis would likely show that the most stable conformer minimizes steric repulsion between the bulky isopropyl group and the adjacent formyl group, while maintaining coplanarity of the formyl and carboxyl groups with the benzene ring to maximize conjugation. The orientation of the hydroxyl proton of the carboxylic acid would also be a key factor, with a preference for forming an intramolecular hydrogen bond with the formyl oxygen if sterically feasible.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, intermolecular interactions, and the influence of solvents.
Solvent Effects and Intermolecular Interactions
There are no specific studies on the solvent effects or intermolecular interactions of this compound. Research on similar molecules, such as benzoic acid, has demonstrated that solvent polarity can significantly influence crystal growth and morphology. However, without dedicated studies, it is not possible to extrapolate these findings to this compound.
Conformational Sampling
The conformational landscape of this compound, which would detail the various spatial arrangements of its atoms and their relative energies, has not been explored in the scientific literature. Such studies are crucial for understanding the molecule's flexibility and preferred shapes.
Quantitative Structure-Property Relationships (QSPR) and Computational Chemistry
QSPR and other computational chemistry methods are used to predict the properties and reactivity of molecules.
Prediction of Spectroscopic Parameters
While commercial suppliers may provide experimental spectroscopic data such as Nuclear Magnetic Resonance (NMR), there are no published computational studies that predict the spectroscopic parameters of this compound from first principles.
Understanding Reaction Mechanisms and Pathways
Computational studies that elucidate the reaction mechanisms and pathways involving this compound are absent from the literature. Theoretical investigations into the reactivity of the formyl and carboxylic acid groups on this specific scaffold have not been reported.
Docking and Molecular Modeling Studies of Derivatives
Molecular docking and modeling are computational techniques used to predict how a molecule might interact with a larger molecule, such as a protein. However, the prompt's strict exclusion of biological activity or clinical relevance limits the scope of this section. A search of the available literature found no docking or molecular modeling studies of this compound derivatives outside of a biological context.
Future Research Directions and Open Challenges
Development of Highly Stereoselective Synthesis Methods
While 4-Formyl-3-isopropylbenzoic acid itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which could have significant applications in areas such as medicinal chemistry and materials science. Future research should focus on introducing chirality in a controlled manner.
One prospective avenue involves the asymmetric reduction of the formyl group to a hydroxymethyl group, creating a chiral center. This could be achieved using well-established chiral reducing agents or catalytic systems. Another approach is the enantioselective addition of nucleophiles to the formyl group.
A significant challenge will be to develop methods that are not only highly stereoselective but also efficient and scalable. The principles of stereoselective synthesis, as demonstrated in the preparation of complex molecules like chiral proline analogs, can provide a foundational framework for developing these new methodologies. researchgate.net The exploration of chiral catalysts, such as those based on transition metals coordinated with chiral ligands, could lead to the development of robust and highly enantioselective transformations. magtech.com.cn
Exploration of Novel Reactivity Patterns for the Chemical Compound
The reactivity of this compound is dictated by the interplay of its three functional groups. The electron-withdrawing nature of the formyl and carboxylic acid groups deactivates the benzene (B151609) ring towards electrophilic substitution, while the isopropyl group has a mild activating and ortho-, para-directing effect. libretexts.org This electronic and steric environment presents a unique platform for exploring novel chemical transformations.
Future research could investigate selective reactions at each functional site. For instance, the formyl group can participate in a wide array of reactions, including Wittig reactions, reductions, and condensations with amines or other nucleophiles to form Schiff bases or other heterocyclic structures. nih.govgoogle.com The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a handle for further functionalization.
An open challenge is to achieve selective transformations in the presence of multiple reactive sites. For example, developing conditions for the selective reaction of the formyl group while leaving the carboxylic acid untouched, or vice versa, will be a key area of investigation. The steric hindrance provided by the ortho-isopropyl group could be exploited to achieve regioselective reactions on the benzene ring. google.com
Integration into Automated Synthesis Platforms
The increasing use of automated synthesis platforms, including flow chemistry systems, offers a powerful tool for the rapid exploration of chemical space and the optimization of reaction conditions. youtube.com Integrating this compound as a key building block into these platforms could significantly accelerate the discovery of new molecules with desired properties.
Future efforts should focus on developing robust and reliable protocols for the use of this compound in automated systems. This includes ensuring its solubility and stability under various reaction conditions and its compatibility with common reagents and catalysts used in flow chemistry. The ability to perform multi-step syntheses in a continuous flow system, where this compound is a starting material, could lead to the efficient production of libraries of complex molecules for screening in drug discovery or materials science. youtube.com
A challenge in this area will be to adapt existing synthetic methodologies or develop new ones that are amenable to automation. This may involve the use of solid-supported reagents or catalysts to simplify purification processes.
Advanced Applications in Targeted Chemical Technologies
The unique structural features of this compound make it a promising candidate for a range of advanced applications. Its ability to form Schiff bases and other derivatives opens up possibilities in the development of new materials and sensors.
In materials science, derivatives of this compound could be explored for applications in porous carbon materials, which have uses in energy storage, catalysis, and gas separation. rsc.org The incorporation of this functionalized benzoic acid could introduce specific properties to these materials. Furthermore, the formation of metal complexes with Schiff base ligands derived from this compound could lead to new catalysts or materials with interesting electronic or magnetic properties. nih.gov
In the realm of chemical biology, this compound could serve as a scaffold for the synthesis of biologically active molecules. The synthesis of pyrazole (B372694) derivatives from similar formyl-benzoic acids has shown promise in developing potent antimicrobial agents. nih.gov
Computational Design of Next-Generation Analogues for Specific Chemical Functions
Computational modeling and in silico design are powerful tools for accelerating the discovery of new molecules with tailored properties. stmjournals.commdpi.comnih.gov These methods can be applied to design next-generation analogues of this compound for specific chemical functions.
Future research in this area will involve using molecular docking and other computational techniques to predict the binding of its derivatives to biological targets, such as enzymes or receptors. stmjournals.commdpi.com This can guide the synthesis of new compounds with enhanced biological activity. For example, computational studies have been used to design benzoic acid derivatives as inhibitors for specific enzymes. researchgate.nettandfonline.com
A significant challenge will be the development of accurate predictive models that can account for the complex interplay of steric and electronic effects in these molecules. The combination of computational design with high-throughput synthesis and screening could create a powerful pipeline for the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Formyl-3-isopropylbenzoic acid?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or mechanochemical methods. For example, analogous compounds like biphenyl derivatives are synthesized using AlCl₃ as a catalyst in dichloromethane or nitrobenzene solvents . Optimizing reaction conditions (e.g., solvent choice, catalyst loading, and temperature) is critical for yield improvement. Purification via recrystallization or column chromatography is recommended.
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the structure, particularly the formyl (aldehyde) and isopropyl groups.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per industrial standards) .
- Melting Point Analysis : Reported values range from 245°C to 256°C; discrepancies may arise from impurities or polymorphic forms .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear EN 166-compliant goggles, EN ISO 374-certified gloves, and lab coats .
- Storage : Keep in sealed containers in dry, cool, ventilated areas away from incompatible materials .
- Environmental Controls : Prevent drainage contamination; use chemical waste disposal protocols compliant with ECHA and GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer : Discrepancies (e.g., 245°C vs. 256°C melting points) may stem from impurities, polymorphic forms, or measurement techniques. To address this:
- Conduct controlled recrystallization to isolate pure phases.
- Use differential scanning calorimetry (DSC) for precise thermal analysis.
- Cross-validate data with peer-reviewed studies and databases like PubChem .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace traditional AlCl₃ with milder Lewis acids to reduce side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
- In Situ Monitoring : Employ TLC or FTIR to track reaction progress and adjust stoichiometry dynamically .
Q. What are the implications of the isopropyl and formyl substituents on the compound’s reactivity in medicinal chemistry?
- Methodological Answer :
- Electron Effects : The formyl group increases electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation).
- Steric Hindrance : The isopropyl group may restrict access to the aromatic ring, influencing binding affinity in drug-receptor interactions .
- Biological Activity : Test antimicrobial and antioxidant properties via agar diffusion assays and DPPH radical scavenging experiments .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature).
- Structure-Activity Relationship (SAR) Studies : Compare derivatives to isolate functional group contributions .
- Meta-Analysis : Use tools like RevMan to aggregate data from disparate studies and identify trends .
Application-Oriented Questions
Q. Can this compound serve as a pharmacophore in drug development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
